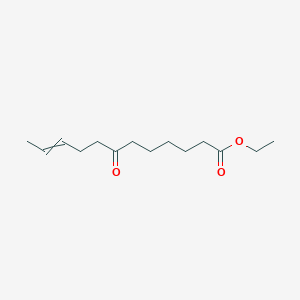
Ethyl 7-oxododec-10-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 7-oxododec-10-enoate is a chemical compound with the molecular formula C14H24O3. It is an ester derived from the reaction between ethyl alcohol and 7-oxododec-10-enoic acid. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 7-oxododec-10-enoate can be synthesized through several methods. One common approach involves the esterification of 7-oxododec-10-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Tishchenko disproportionation reaction, where undec-10-enal is converted to undec-10-enyl undec-10-enoate using a catalyst like aluminum isopropoxide. This intermediate can then be oxidized to form this compound .
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced catalysts and purification techniques, such as distillation and crystallization, further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 7-oxododec-10-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted esters and ethers.
Wissenschaftliche Forschungsanwendungen
Ethyl 7-oxododec-10-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a precursor for bioactive compounds.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of ethyl 7-oxododec-10-enoate involves its interaction with various molecular targets and pathways. For instance, in reduction reactions, the compound undergoes a transfer of electrons facilitated by reducing agents, leading to the formation of alcohols or alkanes. The specific pathways and molecular targets depend on the type of reaction and the conditions employed .
Vergleich Mit ähnlichen Verbindungen
Ethyl 7-oxododec-10-enoate can be compared with other similar compounds, such as:
Ethyl 7-oxododecanoate: Lacks the double bond present in this compound, leading to different reactivity and applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its physical and chemical properties.
Ethyl 7-oxoundec-10-enoate: Has a shorter carbon chain, which influences its boiling point and solubility.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and versatility in various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
109529-12-6 |
|---|---|
Molekularformel |
C14H24O3 |
Molekulargewicht |
240.34 g/mol |
IUPAC-Name |
ethyl 7-oxododec-10-enoate |
InChI |
InChI=1S/C14H24O3/c1-3-5-7-10-13(15)11-8-6-9-12-14(16)17-4-2/h3,5H,4,6-12H2,1-2H3 |
InChI-Schlüssel |
BINLGSBBMADNGP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCCCC(=O)CCC=CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



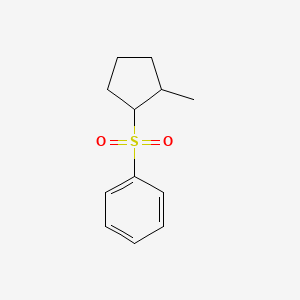
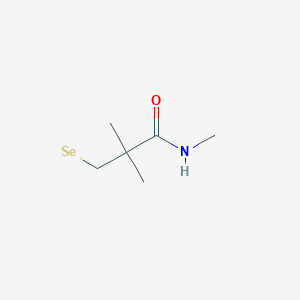
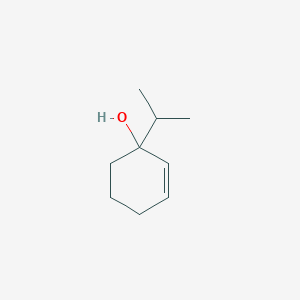
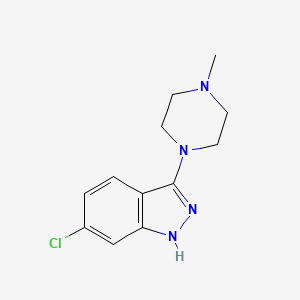
![4-[(4-methoxybenzoyl)amino]-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide](/img/structure/B14330012.png)
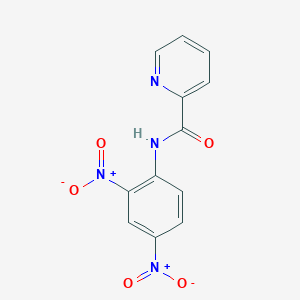
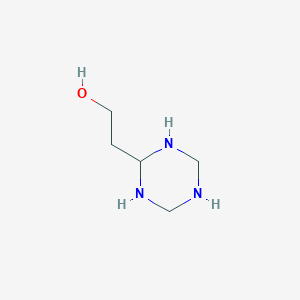
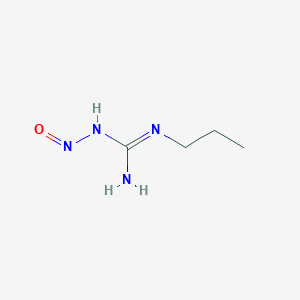
![N-(2-Chloroethyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B14330060.png)
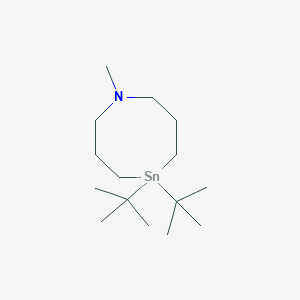
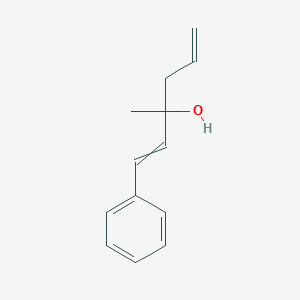
![2-(Benzenesulfinyl)-2-[2-(phenylsulfanyl)ethyl]-1-oxaspiro[2.5]octane](/img/structure/B14330075.png)
![2-[(1-Chloroethenyl)oxy]propane](/img/structure/B14330084.png)
